2-(4-Phenylphenyl)pyrrolidine

Description

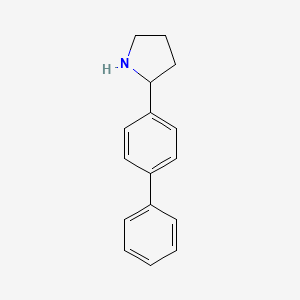

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-3,5-6,8-11,16-17H,4,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTXXPDSXZVEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279318 | |

| Record name | 2-(4-phenylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-66-8 | |

| Record name | MLS000737973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-phenylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for the 2 4 Phenylphenyl Pyrrolidine Scaffold

Functionalization of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring offers key sites for functionalization, most notably the secondary amine, which readily participates in a variety of reactions, and the carbon atoms of the ring itself, which can be modified through modern C-H activation strategies.

N-Alkylation and N-Acylation Reactions

The secondary amine of the 2-(4-phenylphenyl)pyrrolidine core is a nucleophilic center that is readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide array of substituents, thereby modulating the compound's steric and electronic properties.

N-Alkylation typically involves the reaction of the pyrrolidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a non-nucleophilic base. The base, such as potassium carbonate or triethylamine, serves to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity, and to neutralize the hydrogen halide byproduct. Palladium catalysts have also emerged as versatile tools for N-alkylation, enabling the use of alcohols as alkylating agents through a "borrowing hydrogen" methodology, which offers a more environmentally friendly alternative.

N-Acylation results in the formation of a stable amide bond and is one of the most common transformations in chemistry. This reaction is typically achieved by treating the pyrrolidine with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640). For the coupling of carboxylic acids, activating agents like carbodiimides (e.g., EDC) or other peptide coupling reagents are frequently employed to facilitate the formation of the amide linkage. These reactions are robust and high-yielding, allowing for the incorporation of diverse functionalities.

| Reaction Type | Reagent Class | Specific Examples | Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Base (K₂CO₃, Et₃N), Solvent (DMF, ACN) | N-Alkyl |

| Alcohols | Methanol, Ethanol | Pd catalyst, Base | N-Alkyl | |

| Reductive Amination | Aldehydes/Ketones | Reducing agent (NaBH(OAc)₃, H₂/Pd) | N-Alkyl | |

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Base (Et₃N, Pyridine), Solvent (DCM, THF) | N-Acyl (Amide) |

| Carboxylic Anhydrides | Acetic anhydride, Boc anhydride | Base (Et₃N, DMAP) | N-Acyl (Amide/Carbamate) | |

| Carboxylic Acids | Acetic acid, Benzoic acid | Coupling agent (EDC, DCC), Solvent (DMF) | N-Acyl (Amide) |

Electrophilic and Nucleophilic Substitutions on the Pyrrolidine Core

While functionalization of the nitrogen atom is straightforward, substitution on the carbon framework of the pyrrolidine ring requires more advanced synthetic methods. Direct electrophilic or nucleophilic substitution on the C-H bonds of the saturated ring is challenging. However, modern synthetic protocols, particularly those involving organometallic intermediates or transition-metal-catalyzed C-H activation, have enabled the selective functionalization of the pyrrolidine core.

A predominant strategy involves the deprotonation of a C-H bond adjacent to the nitrogen atom (the α-position) to create a nucleophilic center, which can then react with various electrophiles. To achieve this, the pyrrolidine nitrogen is typically protected with an activating group, most commonly a tert-butoxycarbonyl (Boc) group. Treatment of N-Boc-pyrrolidines with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), generates a 2-lithio-N-Boc-pyrrolidine intermediate. This potent nucleophile can be trapped with a wide range of electrophiles. nih.govwhiterose.ac.ukacs.orgrsc.orgnih.gov This sequence constitutes a formal electrophilic substitution at a carbon atom.

Alternatively, palladium-catalyzed C–H arylation has been developed for the direct functionalization of pyrrolidine C-H bonds. acs.orgrsc.org These methods often employ a directing group attached to the pyrrolidine ring to guide the metal catalyst to a specific C-H bond, allowing for high regio- and stereoselectivity.

| Method | Key Reagents | Position Functionalized | Electrophile/Coupling Partner | Resulting Structure |

| Lithiation-Electrophilic Quench | 1. N-Boc protection 2. s-BuLi/TMEDA | C2 | Alkyl halides (e.g., CH₃I) | 2-Alkyl-pyrrolidine |

| C2 | Carbonyls (e.g., benzaldehyde) | 2-(Hydroxyalkyl)-pyrrolidine | ||

| C2 | Carbon dioxide (CO₂) | Pyrrolidine-2-carboxylic acid | ||

| Pd-Catalyzed C-H Activation | Pd(OAc)₂, Directing Group | C3 or C4 | Aryl halides (e.g., 4-iodoanisole) | 3- or 4-Aryl-pyrrolidine |

Modifications of the 4-Phenylphenyl Moiety

The biphenyl (B1667301) unit of the scaffold provides a platform for derivatization using reactions common to aromatic systems, allowing for the extension and diversification of the molecule's periphery.

Aromatic Ring Functionalization via Electrophilic Aromatic Substitution

The biphenyl system is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic rings. In the this compound scaffold, the unsubstituted phenyl ring is activated by the first ring, which acts as an ortho, para-directing group. Therefore, electrophilic attack will preferentially occur at the ortho (2') and para (4') positions of the terminal phenyl ring. The para position is generally favored due to reduced steric hindrance.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Halogenation: Installation of a halogen (e.g., -Br, -Cl) using a molecular halogen (Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

Friedel-Crafts Acylation: Attachment of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is particularly useful as the resulting ketone can be further modified.

Friedel-Crafts Alkylation: Addition of an alkyl group (-R), though this reaction is sometimes prone to polyalkylation and carbocation rearrangements.

These reactions provide functional handles on the biphenyl moiety that can be used for subsequent transformations.

Cross-Coupling Reactions for Peripheral Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are exceptionally well-suited for diversifying the 4-phenylphenyl moiety. To utilize this strategy, the scaffold must first be functionalized with a halide (typically bromide or iodide) or a triflate group via methods such as electrophilic halogenation as described above.

The Suzuki-Miyaura cross-coupling is one of the most widely used of these methods. It involves the reaction of an aryl halide or triflate with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly tolerant of various functional groups and allows for the coupling of a vast array of aryl, heteroaryl, alkyl, or vinyl groups to the biphenyl core. Other important cross-coupling reactions include the Heck, Stille, and Sonogashira couplings, which further expand the range of possible modifications.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed | Example Product Moiety |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C(sp²)-C(sp²) | Terphenyl |

| Alkylboronic acid | Pd catalyst, ligand | C(sp²)-C(sp³) | Alkyl-biphenyl | |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | C(sp²)-C(sp²) | Styrenyl-biphenyl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) | C(sp²)-C(sp) | Alkynyl-biphenyl |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand | C(sp²)-N | Amino-biphenyl |

Synthesis of Pyrrolidine-Based Hybrid Molecules

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or multi-target biological profile. The this compound scaffold is an excellent platform for developing such hybrids.

The secondary amine of the pyrrolidine ring is the most common point of attachment. Through N-acylation, a second bioactive molecule containing a carboxylic acid can be linked via a stable amide bond. This is a widely used strategy for creating hybrid drugs. Alternatively, the nitrogen can be used as a nucleophile to react with an appropriately functionalized second molecule.

Functional groups introduced onto the 4-phenylphenyl moiety also serve as handles for hybridization. For instance, a nitro group introduced via EAS can be reduced to an amine, which can then be acylated. A carboxylic acid group, installed via lithiation of a bromo-substituted biphenyl followed by quenching with CO₂, can be converted into an amide or ester, linking it to another molecular entity. These strategies allow for the rational design of complex hybrid molecules where the this compound core acts as a central scaffold.

Integration with Other Heterocyclic Systems

The fusion or linkage of the this compound moiety with other heterocyclic rings is a common strategy to create novel molecular architectures with potentially enhanced biological activities or material properties. This integration can be achieved through various synthetic transformations targeting either the pyrrolidine nitrogen or the biphenyl group.

One prevalent approach involves the acylation of the pyrrolidine nitrogen with a heterocyclic carboxylic acid, forming a stable amide bond. This method is widely employed in drug discovery to combine the pharmacophoric features of different heterocyclic systems. For instance, coupling with various heterocyclic acids can yield a library of compounds for biological screening.

Another strategy involves the direct annulation of a new heterocyclic ring onto the pyrrolidine core. Cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides generated from the pyrrolidine scaffold, can be used to construct fused polycyclic systems. nih.gov While specific examples starting directly from this compound are not extensively detailed in readily available literature, the general applicability of this method to substituted pyrrolidines suggests its potential. nih.govrsc.org

Furthermore, the biphenyl moiety offers reaction sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of nitrogen-containing heterocycles. This allows for the extension of the aromatic system and the incorporation of additional functionalities.

The synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, has been demonstrated starting from a structurally related compound, 2-(2-fluoro-4-biphenylyl)propionic acid. nih.gov This suggests that the 4-phenylphenyl moiety of the target scaffold can be similarly functionalized to build diverse heterocyclic derivatives.

Table 1: Examples of Heterocyclic Systems Integrated with Pyrrolidine Scaffolds (Note: These are general examples of pyrrolidine derivatization, illustrating potential pathways for this compound)

| Starting Pyrrolidine Derivative | Reagent/Reaction Type | Resulting Heterocyclic System |

| Proline Derivatives | Amidation with heterocyclic acids | Pyrrolidine-amide conjugates |

| N-protected Proline | Alkylation followed by amidation | Bis-imidazole systems mdpi.com |

| Pyrrolidine-2,3-diones | Reaction with allene (B1206475) ketones | Dihydropyrano[2,3-c]pyrrol-7(4H)-one derivatives buchler-gmbh.com |

| General Pyrrolidines | [3+2] Cycloaddition of derived azomethine ylides | Fused bicyclic pyrrolidines researchgate.net |

Design and Construction of Polysubstituted Pyrrolidines

The synthesis of polysubstituted pyrrolidines from the this compound scaffold is crucial for fine-tuning the molecule's steric and electronic properties. This allows for the optimization of its interaction with biological targets or its performance in material applications.

A primary strategy for introducing substituents onto the pyrrolidine ring involves the functionalization of the carbon atoms. While direct C-H activation can be challenging, derivatization often begins with precursors that have existing functional groups. For instance, starting from a pyrrolidinone precursor allows for a wider range of chemical modifications. The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones has been reported, which can then be further functionalized. beilstein-journals.org

Multi-component reactions (MCRs) offer an efficient pathway to construct highly substituted pyrrolidines in a single step. researchgate.net Although specific MCRs employing this compound as a starting component are not prominently documented, the versatility of MCRs suggests this as a viable and powerful strategy for generating a library of diverse derivatives.

Stereoselective synthesis is another critical aspect in the design of polysubstituted pyrrolidines, as the stereochemistry of the substituents can dramatically influence biological activity. The use of chiral catalysts or starting materials, such as derivatives of proline, is a common approach to control the stereochemical outcome of the reactions. mdpi.com

The following table summarizes general strategies that can be adapted for the synthesis of polysubstituted this compound derivatives.

Table 2: Strategies for the Synthesis of Polysubstituted Pyrrolidines

| Synthetic Strategy | Description | Potential Application to this compound |

| Functionalization of Pyrrolidinone Precursors | Starting with an oxidized pyrrolidine ring (pyrrolidinone) allows for nucleophilic additions and other transformations to introduce substituents. beilstein-journals.org | A 2-(4-phenylphenyl)pyrrolidinone could be synthesized and subsequently functionalized to create a variety of substituted analogs. |

| [3+2] Cycloaddition Reactions | Reaction of an azomethine ylide derived from the pyrrolidine with a dipolarophile to create a new, substituted pyrrolidine ring or a fused system. nih.gov | Generation of an azomethine ylide from this compound could lead to highly substituted and complex fused structures. |

| Ring Contraction of Pyridines | A photo-promoted ring contraction of pyridines with silylborane can afford functionalized pyrrolidine derivatives. nih.govnih.gov | While not a direct derivatization, this method represents a novel approach to constructing a substituted pyrrolidine ring that could potentially bear a 4-phenylphenyl group. |

| Stereoselective Synthesis from Chiral Precursors | Utilizing chiral starting materials, such as proline derivatives, to control the stereochemistry of the final polysubstituted pyrrolidine. mdpi.com | A chiral synthesis of this compound could be the starting point for stereocontrolled derivatization. |

Structural Characterization and Conformational Analysis of 2 4 Phenylphenyl Pyrrolidine Derivatives

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(4-phenylphenyl)pyrrolidine. Both ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyrrolidine (B122466) ring and the biphenyl (B1667301) moiety. The aromatic protons of the biphenyl group would typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing the substitution pattern. The protons on the pyrrolidine ring would resonate in the upfield region, with their chemical shifts and coupling constants providing insight into their stereochemical relationships.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The chemical shifts would confirm the presence of the pyrrolidine ring (typically δ 20-60 ppm) and the aromatic carbons of the biphenyl system (typically δ 120-150 ppm). For related pyrrolidine derivatives, carbon signals for the heterocyclic ring have been observed at specific chemical shifts that help in characterizing the structure. jst-ud.vn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures, as specific experimental data for the target compound is not readily available in the reviewed literature.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine C2-H | 4.0 - 4.5 | 60 - 65 |

| Pyrrolidine CH₂ | 1.8 - 2.4 | 25 - 35 |

| Pyrrolidine NH | 1.5 - 3.0 (broad) | - |

| Biphenyl Ar-H | 7.3 - 7.8 | 127 - 142 |

This table is interactive. Click on the headers to sort the data.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine in the pyrrolidine ring, C-H bonds of both the aliphatic ring and the aromatic system, and C=C bonds of the aromatic rings.

Key expected vibrational frequencies include:

N-H stretch: A moderate and sharp absorption band around 3300-3500 cm⁻¹, characteristic of a secondary amine.

Aromatic C-H stretch: Peaks typically appearing above 3000 cm⁻¹.

Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹.

C=C aromatic stretch: Characteristic peaks in the 1450-1600 cm⁻¹ region.

N-H bend: An absorption band typically observed in the 1560-1640 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for this compound (Note: These are expected frequency ranges based on known functional group absorptions.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Secondary Amine (N-H) | Bend | 1560 - 1640 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

This table is interactive. Users can filter the data by functional group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition. jst-ud.vn

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: Predicted m/z values based on the structure. The molecular formula of the compound is C₁₆H₁₇N.)

| Fragment Description | Predicted m/z |

| Molecular Ion [M]⁺ | 223.14 |

| Loss of a hydrogen atom [M-H]⁺ | 222.13 |

| Biphenyl fragment [C₁₂H₉]⁺ | 153.07 |

| Phenyl fragment [C₆H₅]⁺ | 77.04 |

This table is interactive and can be sorted by fragment description or m/z value.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of molecular structure and conformation.

Determination of Molecular Conformation and Bond Parameters

A single-crystal X-ray diffraction analysis of a suitable crystal of a this compound derivative would yield detailed information on bond lengths, bond angles, and torsion angles. This data would precisely define the geometry of both the pyrrolidine ring and the biphenyl system. The analysis would also reveal the relative orientation of the two phenyl rings in the biphenyl moiety, which is known to have a twisted conformation in many derivatives. Furthermore, the puckering of the pyrrolidine ring, which typically adopts an envelope or twisted conformation, would be accurately determined.

Analysis of Supramolecular Assembly and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the aromatic rings of the biphenyl groups. The N-H group of the pyrrolidine ring can act as a hydrogen bond donor, potentially forming chains or networks of molecules within the crystal structure. The analysis of these supramolecular assemblies is crucial for understanding the solid-state properties of the compound. Studies on related heterocyclic compounds have shown that intermolecular hydrogen bonding plays a significant role in their crystal packing.

Chiral Recognition and Enantiomeric Purity Assessment

The stereochemistry of this compound is a critical aspect of its molecular characterization, influencing its biological activity and physical properties. The presence of a chiral center at the C2 position of the pyrrolidine ring gives rise to a pair of enantiomers. Consequently, the development of robust analytical methods for the separation, identification, and determination of the absolute configuration of these enantiomers is of significant scientific importance.

Chromatographic Separation Techniques (e.g., Chiral HPLC, Capillary Electrophoresis)

The separation of enantiomers of 2-arylpyrrolidines and related compounds is commonly achieved through chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). These techniques utilize a chiral environment to differentiate between the two enantiomers, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for the resolution of racemic mixtures. The separation is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including those with aromatic moieties.

For 2-arylpyrrolidine derivatives, the selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. The biphenyl group in this compound provides a significant site for π-π stacking and other non-covalent interactions with the chiral selector of the stationary phase. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol, can be optimized to fine-tune the retention and resolution of the enantiomers.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative for enantiomeric separations, requiring minimal sample and solvent. In chiral CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are the most common chiral selectors used for this purpose. The differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity leads to differences in their electrophoretic mobility and, thus, their separation.

The phenylphenyl group of the target compound can form inclusion complexes with the hydrophobic cavity of cyclodextrins. The choice of cyclodextrin derivative (e.g., native β-cyclodextrin, or derivatized forms like hydroxypropyl-β-cyclodextrin) and the optimization of buffer pH, concentration of the chiral selector, and applied voltage are key parameters for method development.

Stereochemical Assignment and Absolute Configuration Determination

Once the enantiomers of this compound are separated, the determination of their absolute configuration (i.e., assigning them as either R or S) is a critical next step. Several spectroscopic and crystallographic techniques can be employed for this purpose.

X-Ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional structure of the molecule, from which the spatial arrangement of the atoms can be unambiguously determined. To determine the absolute configuration of an enantiomer of this compound, it would first need to be crystallized, either in its pure form or as a salt with a chiral counter-ion of known absolute configuration. The analysis of the diffraction data would then allow for the assignment of the R or S configuration to the chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of absolute configuration. One common approach involves the derivatization of the enantiomeric mixture with a chiral auxiliary, also known as a chiral derivatizing agent (CDA), to form a mixture of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different, allowing for the differentiation of the original enantiomers.

A widely used method is the Mosher's method, which involves the reaction of the chiral amine with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the resulting diastereomeric amides, the absolute configuration of the amine can be deduced. For 2-arylpyrrolidines, the multiplicity of the NMR signal of the methine proton of the pyrrolidine ring in the corresponding Mosher's amides can be inspected to determine the absolute configuration. researchgate.net

The following table outlines the expected chemical shift differences in a hypothetical Mosher's method analysis for a 2-arylpyrrolidine.

| Proton | Δδ (δS - δR) [ppm] | Inferred Spatial Position Relative to Phenyl Group of MTPA |

|---|---|---|

| H-3α | Positive | On the same side |

| H-3β | Negative | On the opposite side |

| H-4α | Positive | On the same side |

| H-4β | Negative | On the opposite side |

| H-5α | Positive | On the same side |

| H-5β | Negative | On the opposite side |

Theoretical and Computational Studies on 2 4 Phenylphenyl Pyrrolidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of molecular systems like 2-(4-phenylphenyl)pyrrolidine.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) methods are widely employed to investigate the electronic structure and optimize the molecular geometry of pyrrolidine (B122466) derivatives. ub.edunih.gov For instance, the B3LYP functional combined with a 6-31G(d) basis set is a common choice for calculating quantum chemical descriptors. nih.gov Geometry optimizations are typically performed to find the most stable conformation of the molecule, which corresponds to the minimum on the potential energy surface. chalcogen.ro

In the case of this compound, DFT calculations would reveal key geometric parameters. The pyrrolidine ring is known to adopt a characteristic envelope conformation, where one of the carbon atoms is displaced from the plane formed by the other four atoms. The biphenyl (B1667301) moiety, due to steric hindrance between the ortho-hydrogen atoms of the adjacent phenyl rings, generally assumes a non-planar conformation with a specific dihedral angle.

Table 1: Representative Calculated Geometric Parameters for a Pyrrolidine System

| Parameter | Value |

| C-C bond length (aromatic) | ~1.39 Å |

| C-C bond length (pyrrolidine) | ~1.54 Å |

| C-N bond length (pyrrolidine) | ~1.47 Å |

| C-C-C bond angle (aromatic) | ~120° |

| C-N-C bond angle (pyrrolidine) | ~109.5° |

| Dihedral Angle (biphenyl) | Variable |

Note: These are generalized values and the actual parameters for this compound would be determined through specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intermolecular and intramolecular interactions by examining the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. uni-muenchen.deresearchgate.net This analysis provides a quantitative measure of the strength of these interactions, such as hydrogen bonds and other non-covalent forces. uni-muenchen.de

In the this compound system, NBO analysis can elucidate the interactions between the pyrrolidine ring and the biphenyl group, as well as interactions with surrounding molecules. The analysis identifies donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. For example, interactions involving the lone pair of the nitrogen atom in the pyrrolidine ring and the π* anti-bonding orbitals of the phenyl rings can be investigated.

Table 2: Example of NBO Analysis for a System with a Pyrrolidine Ring

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | σ(C-H) | 1.5 |

| σ(C-H) | π(C=C) | 0.8 |

Note: This table illustrates the type of data obtained from an NBO analysis. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Theoretical calculations are also instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra by calculating electronic excitation energies and oscillator strengths. nih.govtandfonline.com

For this compound, TD-DFT calculations would likely predict absorption bands in the UV region arising from π-π* transitions within the biphenyl system. The predicted NMR spectra would provide chemical shift values for the various protons and carbons in the molecule, aiding in the interpretation of experimental spectra. scialert.net

Table 3: Predicted Spectroscopic Data for a Hypothetical Aromatic Pyrrolidine Derivative

| Property | Predicted Value |

| ¹H NMR (δ, ppm) | Aromatic: 7.0-8.0, Pyrrolidine: 2.5-4.0 |

| ¹³C NMR (δ, ppm) | Aromatic: 120-140, Pyrrolidine: 25-60 |

| UV-Vis (λmax, nm) | ~250-300 |

Note: These are illustrative values. Precise predictions for this compound would depend on the specific computational methods and basis sets used.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Conformational Landscape Exploration and Stability Analysis

The flexibility of the pyrrolidine ring and the rotational freedom of the biphenyl group give rise to a complex conformational landscape for this compound. Molecular mechanics and molecular dynamics simulations are employed to explore these different conformations and assess their relative stabilities. researchgate.netnih.gov

The pyrrolidine ring can exist in various envelope and twist conformations. researchgate.net The dihedral angle between the two phenyl rings of the biphenyl moiety is also a key conformational variable. By mapping the potential energy surface, researchers can identify the low-energy conformations that are most likely to be populated at a given temperature.

Investigation of Non-Covalent Interactions and Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions play a crucial role in determining the solid-state structure and properties of molecular crystals. mdpi.com For this compound, key non-covalent interactions include:

Hydrogen Bonding: The N-H group of the pyrrolidine ring can act as a hydrogen bond donor, while the nitrogen atom itself can be an acceptor.

π-π Stacking: The aromatic rings of the biphenyl group can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the π-electron clouds of the aromatic rings. rsc.org

Structure-Property Relationship (SPR) Modeling

Theoretical and computational chemistry provide powerful tools for understanding and predicting the behavior of molecules, thereby accelerating research and development. For this compound and its analogues, Structure-Property Relationship (SPR) models are instrumental in correlating molecular structure with macroscopic properties. These models use calculated molecular descriptors to forecast physical, chemical, and biological activities, offering insights that can guide experimental design.

Quantitative Structure-Retention Relationship (QSRR) for Chromatographic Behavior

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach used to predict the retention behavior of chemical compounds in chromatographic systems. ontosight.ainih.gov The fundamental principle of QSRR is that the chromatographic retention of a molecule is intrinsically linked to its chemical structure. ontosight.ai By establishing a mathematical correlation between a molecule's retention time and its structural or physicochemical properties (known as molecular descriptors), QSRR models can forecast the retention of new or untested compounds. nih.govmdpi.com

The development of a QSRR model typically involves several steps:

Data Set Compilation : A training set of molecules with known retention times under specific chromatographic conditions is assembled. ontosight.ai For a study involving this compound, this would include a series of related 2-arylpyrrolidine derivatives.

Descriptor Calculation : The three-dimensional structure of each molecule is optimized using computational methods. Subsequently, a large number of theoretical molecular descriptors are calculated. mdpi.com These descriptors quantify various aspects of the molecule, such as its size, shape, electronic properties, and hydrophobicity.

Model Development and Validation : Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that links a subset of the most relevant descriptors to the observed retention times. mdpi.commdpi.com The model's predictive power is then rigorously validated using internal and external test sets of compounds. mdpi.comnih.gov

For a molecule like this compound, key molecular descriptors influencing its retention in Reverse-Phase Liquid Chromatography (RPLC) would likely include those related to hydrophobicity and polarity. The large, nonpolar biphenyl group would strongly influence retention through hydrophobic interactions with the stationary phase. Descriptors such as the octanol-water partition coefficient (logP) and molecular surface area are critical. The pyrrolidine ring, containing a secondary amine, introduces polarity and the capacity for hydrogen bonding, which would be captured by descriptors like the Polar Surface Area (PSA).

A hypothetical QSRR study on a series of 2-arylpyrrolidine derivatives might yield data similar to that presented in the table below. Such a model could establish an equation predicting the retention factor (log k) based on these descriptors.

Table 1: Hypothetical QSRR Data for 2-Arylpyrrolidine Derivatives This table contains illustrative data for demonstrating the QSRR concept.

| Compound Name | Aryl Substituent | Molecular Weight (g/mol) | Calculated logP | Topological Polar Surface Area (Ų) | Predicted log k |

|---|---|---|---|---|---|

| 2-Phenylpyrrolidine | Phenyl | 147.22 | 2.15 | 12.03 | 0.85 |

| 2-(4-Chlorophenyl)pyrrolidine | 4-Chlorophenyl | 181.66 | 2.85 | 12.03 | 1.10 |

| 2-(4-Methoxyphenyl)pyrrolidine | 4-Methoxyphenyl | 177.25 | 2.05 | 21.26 | 0.78 |

| This compound | 4-Biphenyl | 223.31 | 4.05 | 12.03 | 1.52 |

| 2-(Naphthalen-2-yl)pyrrolidine | 2-Naphthyl | 197.27 | 3.30 | 12.03 | 1.31 |

Theoretical Descriptors for Chemical Reactivity and Selectivity Prediction

Beyond chromatographic behavior, computational chemistry offers powerful tools to predict the intrinsic chemical reactivity and selectivity of a molecule. Density Functional Theory (DFT) is a particularly valuable framework for this purpose, providing a suite of conceptual descriptors that rationalize chemical processes. researchgate.netmdpi.com These descriptors help identify which sites within a molecule are most susceptible to different types of chemical attack.

Key DFT-based reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net

Fukui Function (f(r)) : This descriptor identifies the most reactive sites within a molecule. It measures the change in electron density at a specific point when an electron is added or removed. The condensed Fukui function simplifies this by assigning values to each atom, with f+ indicating susceptibility to nucleophilic attack and f- indicating susceptibility to electrophilic attack. mdpi.comfrontiersin.org

Dual Descriptor (Δf(r)) : Introduced as the difference between the nucleophilic and electrophilic Fukui functions (f+ - f-), the dual descriptor provides a clear prediction of reactivity. researchgate.netarxiv.org A positive value (Δf(r) > 0) at an atomic site indicates that the site is favored for a nucleophilic attack (the site is electrophilic). Conversely, a negative value (Δf(r) < 0) suggests the site is favored for an electrophilic attack (the site is nucleophilic). arxiv.org

For this compound, these descriptors can predict its reactive behavior. The nitrogen atom of the pyrrolidine ring, with its lone pair of electrons, is expected to be a primary nucleophilic center, making it susceptible to electrophilic attack. The aromatic rings are potential sites for electrophilic substitution, and local reactivity descriptors can pinpoint the most reactive carbon atoms.

A computational analysis would generate data similar to that in the hypothetical table below, mapping the reactivity of different atomic centers within the molecule.

Table 2: Hypothetical DFT Reactivity Descriptors for Selected Atoms of this compound This table contains illustrative data to demonstrate the concept of theoretical reactivity descriptors. Atom numbering is arbitrary for illustrative purposes.

| Atom | Description | Condensed Fukui (f+) | Condensed Fukui (f-) | Dual Descriptor (Δf) | Predicted Reactivity |

|---|---|---|---|---|---|

| N1 | Pyrrolidine Nitrogen | 0.015 | 0.180 | -0.165 | Favors Electrophilic Attack (Nucleophilic) |

| C2 | Pyrrolidine C2 (CH) | 0.110 | 0.025 | 0.085 | Favors Nucleophilic Attack (Electrophilic) |

| C1' | Phenyl C1' (attached to pyrrolidine) | 0.095 | 0.080 | 0.015 | Slightly favors Nucleophilic Attack |

| C4' | Phenyl C4' (attached to second ring) | 0.088 | 0.075 | 0.013 | Slightly favors Nucleophilic Attack |

| C4'' | Terminal Phenyl C4'' | 0.045 | 0.095 | -0.050 | Favors Electrophilic Attack (Nucleophilic) |

Advanced Research Applications and Chemical Utility of the 2 4 Phenylphenyl Pyrrolidine Scaffold Non Clinical Focus

Development as Chemical Probes for Fundamental Biological Mechanism Investigations

The inherent structural features of the 2-(4-phenylphenyl)pyrrolidine framework make it an excellent starting point for the design of chemical probes. These molecular tools are instrumental in exploring fundamental biological pathways and understanding protein-ligand interactions at a molecular level, without a direct focus on therapeutic outcomes.

Derivatives of this scaffold are used to investigate the structure-activity relationships (SAR) of enzyme inhibitors. For instance, related structures like 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine have been identified as potent inhibitors of leukotriene A4 (LTA4) hydrolase, a key enzyme in pro-inflammatory mediator pathways. nih.gov SAR studies on this class of compounds help elucidate how specific structural modifications to the pyrrolidine (B122466) and phenylphenoxy moieties affect binding affinity and inhibitory activity, providing crucial data on the topology of the enzyme's active site. nih.gov

Similarly, compounds incorporating the (4-phenylphenyl)pyrrolidine motif have been designed to probe the function of transporter proteins. A notable example is 4-(4-phenylphenyl)carbonyloxypyrrolidine-2-carboxylic acid, which was developed as an inhibitor for the amino acid transporter ASCT2 (SLC1A5). rcsb.org The use of such inhibitors allows researchers to study the transporter's role in amino acid homeostasis and cellular metabolism in a controlled manner. Cryo-electron microscopy (cryo-EM) studies of ASCT2 in complex with these inhibitors have provided high-resolution snapshots of the binding site, revealing key interactions that govern substrate recognition and transport. rcsb.org

Further illustrating their utility as probes, pyrrolidine derivatives containing a biphenyl (B1667301) group have been developed to study enzymes like dipeptidyl peptidase 1 (DPP1). rcsb.org The analysis of how these molecules interact with the S2 pocket of the enzyme offers insights into the role of water networks and specific residues in achieving binding potency, contributing to a fundamental understanding of enzymatic mechanisms. rcsb.org

Table 1: Examples of this compound Analogues as Chemical Probes

| Compound/Derivative Class | Biological Target | Area of Investigation | Reference |

|---|---|---|---|

| 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | Leukotriene A4 (LTA4) hydrolase | Structure-activity relationship (SAR) studies of enzyme inhibition. | nih.gov |

| 4-(4-Phenylphenyl)carbonyloxypyrrolidine-2-carboxylic acid | ASCT2 (SLC1A5) transporter | Probing the substrate binding site and function of amino acid transporters. | rcsb.org |

| (2S,4R)-N-[(2S)-1-azanyl-3-(4-phenylphenyl)propan-2-yl]-4-oxidanyl-pyrrolidine-2-carboxamide | Dipeptidyl peptidase 1 (DPP1) | Investigating the role of the S2 pocket and water networks in ligand binding. | rcsb.org |

Applications in Agrochemical Research

The pyrrolidine scaffold is present in numerous bioactive molecules, and its derivatives are actively investigated for applications in agriculture. nih.govresearchgate.net Research has focused on designing analogues of this compound for use as herbicides, pesticides, and plant growth regulators. frontiersin.orgua.es

The development of novel herbicides is crucial for modern agriculture. Substituted pyrrolidones, thiazolidones, and oxazolidones are classes of compounds that have been explored for their herbicidal properties. google.com.na The incorporation of a biphenyl moiety, as seen in the this compound structure, is a strategy employed in the design of new active ingredients. For example, the synthesis of 2-chloro-3,4-dimethyl-1-(4-phenylphenyl)-2H-pyrrol-5-one has been documented in patent literature related to plant growth regulating and herbicidal compounds. google.comepo.org

Furthermore, natural herbicides like tetramic acids, which contain a pyrrolidine-2,4-dione (B1332186) ring, have been molecularly hybridized with other chemical groups known for agrochemical activity to create new herbicidal candidates. nih.gov This modular approach allows for the combination of the pyrrolidine core with various substituents, including phenylphenyl-like groups, to optimize activity against specific weeds like barnyard grass (Echinochloa crus-galli). nih.gov

Beyond weed control, derivatives of the this compound scaffold are investigated for their role in modulating plant growth. umn.edu A significant area of this research involves the development of synthetic analogues of strigolactones, a class of phytohormones that regulate various aspects of plant development, including branching and seed germination. google.com

Patents have described strigolactone derivatives that incorporate a 1-(4-phenylphenyl)-2H-pyrrol-5-one core structure. google.comepo.org These compounds are designed to mimic the natural hormone's activity and can be used to promote the germination of parasitic weeds (e.g., Orobanche species), a strategy that can be used to deplete the weed seed bank in the soil before crops are planted. google.com The effectiveness of these compounds is often evaluated in germination assays, demonstrating the potential of this chemical scaffold in developing new tools for agricultural management. google.com

Table 2: Agrochemical Research Applications

| Application Area | Derivative/Analogue Example | Target Effect | Reference |

|---|---|---|---|

| Herbicide Design | 2-chloro-3,4-dimethyl-1-(4-phenylphenyl)-2H-pyrrol-5-one | Herbicidal and inhibitory effects on plant growth. | google.comepo.org |

| Plant Growth Regulation | Strigolactone analogues with a 1-(4-phenylphenyl)pyrrol-5-one core | Induction of parasitic weed seed germination; general plant growth regulation. | google.com |

Role as a Synthetic Intermediate for Complex Molecules

The this compound moiety is not only a functional component itself but also serves as a valuable building block, or synthetic intermediate, for the construction of more complex molecular architectures. leffingwell.com Its defined stereochemistry and the presence of a reactive secondary amine within the pyrrolidine ring allow for its incorporation into larger molecules through various chemical transformations.

The synthesis of highly substituted pyrrolidines is a key objective in organic chemistry due to their prevalence in natural products and pharmacologically active agents. leffingwell.com The 2-arylpyrrolidine framework, including the 2-(4-phenylphenyl) variant, can be synthesized through methods such as the reductive cyclization of β-aroylpropionitriles or the alkylation of existing pyrrolidine scaffolds. This accessibility makes it a ready starting material for multi-step syntheses.

Its utility is particularly evident in the construction of complex heterocyclic systems. For example, the pyrrolidine ring can be a component in larger fused-ring systems or serve as a chiral template to guide the stereochemistry of subsequent reactions. The biphenyl group can also be further functionalized, allowing for the attachment of other molecular fragments. One example from the literature shows a complex quinazoline (B50416) derivative, N-[(4-fluorophenyl)methyl]-2-[3-(4-phenylphenyl)-2-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]-4H-quinazolin-4-yl]acetamide, which incorporates the biphenyl moiety as a key structural element, though the pyrrolidine is attached elsewhere in this specific complex molecule, it illustrates the use of these building blocks in constructing intricate structures. nih.gov

Exploitation in Catalysis and Asymmetric Synthesis

One of the most significant applications of the 2-arylpyrrolidine scaffold is in the field of asymmetric organocatalysis. jyu.fijyu.fi Derivatives of this compound, particularly diarylprolinol silyl (B83357) ethers, have emerged as powerful and versatile organocatalysts for a wide range of chemical transformations. nih.govacs.orgnih.gov These catalysts are highly valued for their ability to create chiral molecules with high enantioselectivity, which is critical in the synthesis of complex natural products and chiral materials. acs.org

These catalysts operate primarily through two key activation modes:

Enamine Catalysis: The secondary amine of the pyrrolidine reacts with a carbonyl compound (like an aldehyde or ketone) to form a nucleophilic enamine intermediate. This activation mode raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, facilitating reactions with electrophiles at the α-carbon. nih.govacs.org

Iminium-ion Catalysis: The catalyst reacts with an α,β-unsaturated carbonyl compound to form a positively charged iminium ion. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, promoting conjugate addition (Michael addition) of nucleophiles to the β-carbon. nih.govorganic-chemistry.org

The bulky diarylmethyl group, such as a bis(phenyl)methyl or a (phenyl)(4-phenylphenyl)methyl group, at the 2-position of the pyrrolidine ring creates a well-defined chiral environment that effectively shields one face of the reactive intermediate, directing the approach of the other reactant and thus controlling the stereochemical outcome of the reaction. rsc.orgethz.ch

Diarylprolinol silyl ethers have been successfully applied in numerous asymmetric reactions, including:

Diels-Alder Reactions: Catalyzing the cycloaddition of α,β-unsaturated aldehydes with dienes to produce cyclic compounds with excellent enantioselectivity. organic-chemistry.orgrsc.org

Michael Additions: Promoting the conjugate addition of aldehydes to nitroolefins, yielding adducts with high diastereo- and enantioselectivity. beilstein-journals.org

Cycloadditions: Facilitating various [3+2] and [3+3] cycloaddition reactions to construct five- and six-membered rings. rsc.orgresearchgate.net

α-Functionalization of Aldehydes: Introducing a range of functional groups to the α-position of aldehydes. nih.gov

Table 3: Application of Diarylprolinol Silyl Ether Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst Type | Activation Mode | Typical Outcome | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | Diarylprolinol silyl ether | Iminium-ion | High exo-selectivity and enantioselectivity (up to 97% ee). | organic-chemistry.org |

| Michael Addition | Pyrrolidine-based organocatalysts | Enamine | Good yields and moderate to high enantioselectivities (up to 85% ee). | beilstein-journals.org |

| General Aldehyde Functionalization | Diarylprolinol silyl ether | Enamine / Iminium-ion | Versatile C-C and C-X bond formation with high stereocontrol. | nih.govacs.orgacs.org |

| Asymmetric Cycloadditions | Diarylprolinol silyl ether | Multiple (enamine, iminium, dienamine) | Construction of complex cyclic architectures with multiple stereocenters. | rsc.org |

Potential in Materials Science and Polymer Chemistry

The unique combination of a rigid, aromatic biphenyl group and a flexible, functional pyrrolidine ring suggests potential applications for the this compound scaffold in materials science and polymer chemistry. elsevier.comresearchgate.net While specific research on polymers derived directly from this exact monomer is not widely documented, the properties of its constituent parts allow for the prediction of its potential utility.

The biphenyl unit is known to impart desirable properties to polymers, including:

Enhanced Thermal Stability: The rigid, aromatic structure can increase the glass transition temperature (Tg) and thermal decomposition temperature of a polymer backbone.

Improved Mechanical Strength: The stiffness of the biphenyl group can contribute to higher tensile strength and modulus in the resulting material.

Liquid Crystalline Properties: Polymers containing rigid rod-like units such as biphenyl can exhibit liquid crystalline behavior, which is useful for producing high-strength fibers and films.

The pyrrolidine ring offers distinct advantages for polymer design:

Functional Handle: The secondary amine is a reactive site that can be used for post-polymerization modification, allowing for the tuning of material properties or the attachment of functional groups (e.g., for sensing or biomedical applications).

Improved Solubility and Adhesion: The polar nature of the amine can enhance the solubility of otherwise rigid polymers in certain solvents and improve adhesion to various substrates.

Monomer for Step-Growth Polymerization: The pyrrolidine moiety can be part of a diamine or diol monomer used in the synthesis of polyamides, polyimides, or polyesters.

Therefore, incorporating the this compound scaffold into a polymer could lead to materials with a unique combination of high thermal stability, mechanical robustness, and chemical functionality. Potential areas of application include high-performance engineering plastics, specialty membranes with tailored permeability, or functional thin films. elsevier.comresearchgate.net

Future Directions and Emerging Research Avenues for 2 4 Phenylphenyl Pyrrolidine Chemistry

Exploration of Unconventional Synthetic Methodologies (e.g., Photoredox Catalysis, Mechanochemistry)

The synthesis of complex pyrrolidine (B122466) scaffolds like 2-(4-phenylphenyl)pyrrolidine is increasingly moving beyond traditional thermal reactions towards more innovative and sustainable approaches. The exploration of unconventional synthetic methods promises to provide access to novel derivatives under milder conditions with greater efficiency and selectivity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. For the synthesis and functionalization of this compound, this technology offers several prospective advantages. Methods such as the photocatalytic [3+2] cycloaddition of aryl cyclopropyl (B3062369) ketones with various electrophiles could be adapted to construct the core pyrrolidine ring with the biphenyl (B1667301) group already installed. researchgate.net Furthermore, photoredox-mediated C-H functionalization could allow for the direct installation of aryl groups, including the phenylphenyl moiety, onto a pre-existing pyrrolidine ring, avoiding the need for pre-functionalized starting materials. bath.ac.ukorganic-chemistry.org Recent studies have demonstrated the dehydrogenative aromatization and sulfonylation of N-substituted pyrrolidines using photoredox catalysis, a strategy that could be employed to create novel, functionalized pyrrole (B145914) analogs from a saturated this compound precursor. d-nb.info This approach circumvents the use of harsh stoichiometric oxidants, aligning with the principles of green chemistry. d-nb.infobeilstein-journals.org

Mechanochemistry: Synthesis performed by mechanical grinding, known as mechanochemistry, offers a solvent-free or low-solvent alternative to traditional solution-phase chemistry. This technique can accelerate reaction rates, access different reaction pathways, and simplify product work-up. For a molecule like this compound, mechanochemical methods could be developed for key synthetic steps, such as the initial condensation reactions or subsequent functionalizations. This approach is particularly appealing for reducing the environmental impact of synthesis, a growing priority in pharmaceutical and chemical manufacturing.

Integration with Automation and High-Throughput Experimentation in Chemical Synthesis

The discovery and optimization of novel bioactive compounds require the synthesis and screening of large numbers of molecules. Integrating automation and high-throughput experimentation (HTE) into the synthetic workflow for this compound derivatives can dramatically accelerate this process.

Automated Flow Chemistry: Continuous flow chemistry provides superior control over reaction parameters, enhances safety, and facilitates scalability. syrris.comrsc.org An automated flow chemistry platform could be designed for the multi-step synthesis of a this compound library. nih.gov For instance, a highly diastereoselective continuous flow protocol has been successfully used to establish an α-chiral pyrrolidine library, achieving high yields and excellent stereocontrol in residence times of under 150 seconds. rsc.org Such a system could be adapted to rapidly generate a diverse set of analogs of this compound by varying substituents on either the pyrrolidine ring or the biphenyl group. researchgate.net This approach reduces manual handling, improves reproducibility, and allows for the efficient exploration of structure-activity relationships (SAR). researchgate.netchemrxiv.org

High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of hundreds of reaction conditions in parallel, using miniaturized reactors and automated analysis. purdue.edu This technology could be employed to quickly identify optimal conditions for novel transformations of the this compound scaffold or to build extensive libraries for biological screening. nih.gov Encoded library technology, where each compound is associated with a chemical tag that records its synthetic history, offers a powerful method to synthesize and screen vast numbers of pyrrolidine derivatives simultaneously, as demonstrated in the successful identification of potent enzyme inhibitors. researchgate.net

The table below illustrates a conceptual automated synthesis workflow for generating a library of this compound analogs.

Table 1: Conceptual Automated Workflow for this compound Analog Library Synthesis

| Step | Technology | Purpose | Potential Outcome |

|---|---|---|---|

| 1. Reaction Scoping | High-Throughput Experimentation (HTE) | Screen catalysts, solvents, and reagents for a key C-N or C-C bond-forming step. | Identification of optimal reaction conditions for yield and selectivity in <24 hours. |

| 2. Library Synthesis | Automated Continuous Flow Reactor | Synthesize a 100-member library by systematically varying building blocks. | Rapid generation of purified compounds with high reproducibility and minimal manual intervention. |

| 3. In-line Analysis | Integrated HPLC-MS | Monitor reaction progress and confirm product identity in real-time. | Immediate quality control and data generation for each library member. |

| 4. Biological Screening | Automated Assay Platform | Screen the generated library against a specific biological target. | Identification of "hit" compounds and generation of initial SAR data. |

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, advanced modeling techniques can guide the design of new derivatives with tailored properties, predict their biological activity, and elucidate their mechanism of action, thereby reducing the time and cost associated with experimental work.

De Novo Design and Virtual Screening: Structure-based and ligand-based de novo design algorithms can generate novel molecular structures optimized to fit a specific biological target. Starting with the this compound scaffold, these tools could design new analogs with improved binding affinity, selectivity, and pharmacokinetic profiles. Virtual screening of large compound databases can identify other molecules containing this scaffold that are likely to be active against a target of interest. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For derivatives of this compound, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.gov These models generate contour maps that highlight which regions of the molecule should be modified (e.g., with electron-donating, bulky, or hydrogen-bond-donating groups) to enhance activity. Such studies on other pyrrolidine series have successfully guided the design of more potent Mcl-1 inhibitors. nih.govresearchgate.net

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of this compound derivatives within the active site of a target protein. This provides crucial insights into key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. nih.gov

Development of Novel Characterization Techniques for Complex Pyrrolidine Structures

As synthetic methodologies become more sophisticated, the resulting pyrrolidine structures, including stereoisomers and complex substituted analogs of this compound, require advanced analytical techniques for unambiguous characterization.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, complex pyrrolidine derivatives often require more advanced techniques. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are essential for assigning complex spin systems and determining relative stereochemistry. For chiral molecules, the use of chiral derivatizing agents or chiral solvating agents can allow for the differentiation of enantiomers by NMR. wikipedia.org Studies on β-proline oligopeptides, which contain multiple pyrrolidine rings, demonstrate how restrained molecular dynamics combined with NMR data can determine precise 3D solution structures and conformational preferences. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of novel compounds. Tandem mass spectrometry (MS/MS) can be used to probe the structure of derivatives by analyzing their fragmentation patterns. The coupling of liquid chromatography with mass spectrometry (LC-MS) is particularly vital for analyzing the complex mixtures generated during HTE and for identifying side products in biocatalytic reactions. nih.gov

The table below summarizes advanced characterization techniques applicable to novel this compound derivatives.

Table 2: Advanced Characterization Techniques for Complex Pyrrolidine Structures

| Technique | Application | Information Gained |

|---|---|---|

| 2D NMR (NOESY/ROESY) | Stereochemical analysis | Determination of relative configuration and solution-state conformation through spatial proximities of atoms. |

| Chiral Chromatography-MS | Enantiomeric separation and analysis | Quantification of enantiomeric excess (ee) and confirmation of the mass of individual enantiomers. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration determination | Non-destructive determination of the absolute stereochemistry of chiral molecules in solution. |

| Single Crystal X-ray Diffraction | Unambiguous structure elucidation | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration of crystalline solids. |

Expansion into Emerging Areas of Chemical Research (e.g., Sustainable Chemistry, Bio-inspired Materials)

The unique structural and chemical properties of the this compound scaffold make it a candidate for application in emerging fields beyond traditional medicinal chemistry.

Sustainable Chemistry: The principles of green chemistry are increasingly influencing synthetic route design. mdpi.com Future research will likely focus on developing syntheses for this compound that utilize renewable starting materials, employ greener solvents like water or ethanol, and are catalyzed by non-toxic, earth-abundant metals or organocatalysts. nih.govsemanticscholar.org The pyrrolidine ring itself is a common motif in nature (e.g., in the amino acid proline), and biocatalytic methods, such as the use of transaminases, are being developed for the asymmetric synthesis of 2-substituted pyrrolidines, offering a highly sustainable route to chiral derivatives. nih.govacs.org

Bio-inspired Materials: Nature provides a vast source of inspiration for the design of advanced materials with novel functions. udel.edu The pyrrolidine scaffold is a fundamental component of many natural alkaloids and proteins. wikipedia.orgresearchgate.net The rigid biphenyl group of this compound combined with the functionalizability of the pyrrolidine ring could be leveraged to create new classes of materials. For example, incorporating this scaffold into polymer backbones could lead to materials with unique mechanical, optical, or self-assembly properties. By mimicking the dynamic metal-coordination chemistries found in biological systems, derivatives could be designed to form responsive hydrogels, sensors, or smart materials that change properties in response to external stimuli. udel.edu

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(4-phenylphenyl)pyrrolidine, and what experimental parameters influence yield and purity?

- Answer: The synthesis of pyrrolidine derivatives like this compound typically involves reductive cyclization of β-aroylpropionitriles or alkylation of pyrrolidine scaffolds. For example, Rupe and Knott’s method uses reductive cyclization under controlled conditions (e.g., solvent choice, temperature, and catalyst selection) to minimize side reactions . Key parameters include reaction time (e.g., extended stirring for complete conversion) and purification methods (e.g., column chromatography with optimized solvent ratios) to isolate the target compound. Evidence from analogous syntheses highlights the importance of anhydrous conditions and inert atmospheres to prevent oxidation .

Q. How can structural characterization techniques (e.g., NMR, MS, X-ray crystallography) resolve ambiguities in the stereochemistry of this compound derivatives?

- Answer: High-resolution H and C NMR can identify substituent positions on the pyrrolidine ring, while 2D NMR (e.g., COSY, NOESY) helps determine spatial arrangements of substituents. For stereoisomers, X-ray crystallography is definitive, as shown in studies of similar compounds like (R)-2-(3,5-difluorophenyl)pyrrolidine, where crystallographic data confirmed absolute configuration . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer: Protective measures include:

- Respiratory protection: Use NIOSH-approved P95 respirators for dust or aerosol exposure .

- Skin/eye protection: Wear nitrile gloves (EN374 standard) and safety goggles to prevent contact .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of toxic vapors .

- Waste disposal: Segregate chemical waste and use certified disposal services, as per EPA guidelines .

Advanced Research Questions

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies of this compound analogs?

- Answer: Contradictions often arise from assay variability or conformational flexibility. Strategies include:

- Consistent assay conditions: Standardize parameters (e.g., cell lines, incubation times) across experiments.

- Computational modeling: Molecular dynamics simulations can predict bioactive conformations, as demonstrated in studies of pyrrolidine-based kinase inhibitors .

- Synthetic diversification: Introduce substituents (e.g., halogens, methyl groups) to probe steric/electronic effects systematically .

Q. What strategies mitigate the formation of undesired stereoisomers during the synthesis of chiral this compound derivatives?

- Answer: Key approaches include:

- Chiral auxiliaries: Use enantiopure starting materials (e.g., (S)-proline derivatives) to enforce stereochemical control .

- Catalytic asymmetric synthesis: Employ transition-metal catalysts (e.g., Pd/BINAP complexes) for enantioselective alkylation, as seen in analogous pyrrolidine syntheses .

- Chromatographic resolution: Utilize chiral stationary phases (e.g., cellulose-based columns) for post-synthetic separation of enantiomers .

Q. How can in silico tools predict the pharmacokinetic and toxicity profiles of this compound-based drug candidates?

- Answer: Computational methods include:

- ADMET prediction: Software like SwissADME or ADMETLab2.0 estimates bioavailability, blood-brain barrier penetration, and metabolic stability based on molecular descriptors (e.g., logP, polar surface area) .

- Toxicity profiling: QSAR models trained on pyrrolidine analogs predict hepatotoxicity (e.g., via CYP450 inhibition) and mutagenicity (e.g., Ames test simulations) .

Q. What experimental designs optimize the pharmacological evaluation of this compound in vivo?

- Answer: Rigorous protocols involve:

- Dose-ranging studies: Establish minimum effective dose (MED) and maximum tolerated dose (MTD) in rodent models, with endpoints like rotarod performance for neuroactivity .

- Toxicokinetic analysis: Measure plasma concentrations over time to assess bioavailability and clearance rates .

- Control groups: Include vehicle-treated and positive controls (e.g., reference drugs) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.